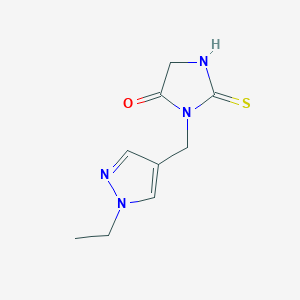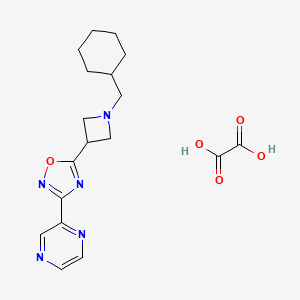
N-mesityl-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that have been gaining interest due to their broad biological activities and their potential in various applications .
Synthesis Analysis
The synthesis of triazole compounds has been a subject of interest in recent years . A series of 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Another method involves the use of Al(Me)3 in toluene under N2 atmosphere .Molecular Structure Analysis
The molecular structure of triazole compounds has been studied using various techniques such as 1H NMR, 13C NMR, FT-IR, HRMS . These techniques provide detailed information about the molecular structure of the compounds.Chemical Reactions Analysis
Triazole compounds undergo various chemical reactions. For instance, 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Other reactions include oxidative and eliminative azide-dipolarophile cycloadditions, diazo transfer reactions and N-tosylhydrazone-mediated syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds have been studied using various techniques . These studies provide valuable information about the properties of these compounds, which can be useful in various applications.Aplicaciones Científicas De Investigación
Crystallography
The crystal structure analysis of related triazole compounds, such as cafenstrole, provides insights into their molecular geometry, including dihedral angles and intermolecular interactions. These studies facilitate understanding of the compound's physical and chemical properties and its potential applications in herbicides (Kang, Kim, Park, & Kim, 2015).
Supramolecular Chemistry
Triazoles, including derivatives similar to N-mesityl-1H-1,2,3-triazole-5-carboxamide, exhibit unique supramolecular interactions. These interactions enable their use in anion recognition, catalysis, and photochemistry, extending the applications of click chemistry beyond its initial scope. The versatility of triazoles in supramolecular and coordination chemistry arises from their ability to engage in hydrogen and halogen bonding and to act as ligands in metal complexes (Schulze & Schubert, 2014).
Drug Discovery
In the realm of drug discovery, triazoles play a pivotal role due to their reliability and specificity in chemical transformations. They form the backbone of many bioactive molecules, engaging with biological targets through hydrogen bonding and dipole interactions. This makes them integral to the development of new therapeutic agents (Kolb, Sharpless, & The Scripps, 2003).
Energetic Materials
Research into nitrogen-rich energetic compounds, such as 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex, showcases the potential of triazole derivatives in creating materials with high thermal stability and detonation properties. These compounds have applications in explosives and propellants, highlighting the structural significance of the triazole ring in enhancing energetic performance (Qin, Li, Zhang, & Zhang, 2016).
Organic Synthesis
The utility of triazoles in organic synthesis is highlighted by their involvement in the construction of complex molecules through regioselective multi-component assembly processes. These synthetic pathways enable the efficient creation of 1,5-disubstituted 1,2,3-triazoles, demonstrating the adaptability of triazole chemistry in the synthesis of a diverse range of organic compounds (Wan, Cao, & Liu, 2015).
Direcciones Futuras
Triazole compounds have shown promise in various fields, including medicinal chemistry, agrochemistry, and material chemistry . Future research could focus on designing Multi-Target-Directed Ligands (MTDL), which are molecules that can modulate different targets relevant to the features of disease pathogenesis . This could lead to the development of new drugs for complex diseases such as Alzheimer’s Disease .
Mecanismo De Acción
Target of Action
N-mesityl-1H-1,2,3-triazole-5-carboxamide, also known as N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-5-carboxamide, is a derivative of 1,2,3-triazole 1,2,3-triazole derivatives have been reported to show remarkable anticancer activity , and they have been reported to be inhibitors of glycogen synthase kinase-3 , antagonists of GABA receptors , and agonists of muscarinic receptors .
Mode of Action
This mechanism is based on the intracellular phosphorylation into a 5-triphosphate form, which interacts with the specific polymerases of the virus, acting in inhibition by competition for these target enzymes and by stopping the elongation of the viral nucleic acid chain .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to influence various biochemical pathways, including those involved in cancer and viral replication .
Result of Action
Some 1,2,3-triazole derivatives have shown remarkable anticancer activity, with significant activity on leukemia, melanoma, non-small cell lung, cns, ovarian, renal, and breast cancer .
Propiedades
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-4-8(2)11(9(3)5-7)14-12(17)10-6-13-16-15-10/h4-6H,1-3H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQVBKBLSUAGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NNN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride](/img/structure/B2758376.png)
![2-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2758378.png)
![2-(benzylthio)-N-(2,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2758379.png)




![Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2758387.png)
![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)




